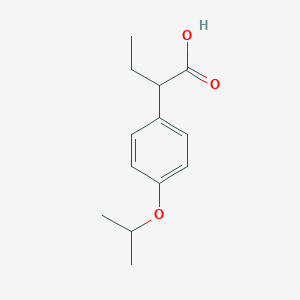

2-(4-Isopropoxyphenyl)butanoic acid

Description

2-(4-Isopropylphenyl)butanoic acid (CAS: 124284-58-8) is a substituted phenylbutanoic acid derivative with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . The compound features a butanoic acid backbone attached to a para-isopropyl-substituted phenyl ring. The isopropyl group (-CH(CH₃)₂) is an electron-donating substituent via inductive effects, which reduces the acidity of the carboxylic acid group compared to unsubstituted phenylbutanoic acids. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing active pharmaceutical ingredients (APIs) or functionalized drug candidates .

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-(4-propan-2-yloxyphenyl)butanoic acid |

InChI |

InChI=1S/C13H18O3/c1-4-12(13(14)15)10-5-7-11(8-6-10)16-9(2)3/h5-9,12H,4H2,1-3H3,(H,14,15) |

InChI Key |

TZSVFTPMAIEABV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)butanoic acid typically involves the alkylation of 4-hydroxyphenylbutanoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The isopropoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups on the phenyl ring.

Reduction: Formation of 2-(4-Isopropoxyphenyl)butanol.

Substitution: Formation of various substituted phenylbutanoic acids depending on the substituent introduced.

Scientific Research Applications

2-(4-Isopropoxyphenyl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The phenyl ring can engage in π-π interactions with aromatic amino acids in protein binding sites, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Key Observations:

Acidity Modulation: The isopropyl group in the target compound decreases acidity compared to electron-withdrawing substituents (e.g., -Cl or -NO₂). For example, 2-(4-aminophenyl)butanoic acid (electron-withdrawing -NH₂ via resonance) likely has a lower pKa than the isopropyl analog . 4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester exhibits even lower acidity due to its ester functionality .

Polarity and Solubility: The amino group in 2-(4-aminophenyl)butanoic acid increases polarity, enhancing aqueous solubility compared to the hydrophobic isopropyl variant . Methyl substituents (e.g., in 4-(4-methylphenyl)butanoic acid) offer intermediate hydrophobicity between amino and isopropyl groups .

Applications in Pharma: The isopropyl derivative’s balance of moderate hydrophobicity and stability makes it suitable for lipophilic API intermediates . Amino-substituted analogs are pivotal in synthesizing targeted therapies (e.g., kinase inhibitors) due to their reactivity .

Molecular Weight and Steric Effects

- 2-(4-Isopropylphenyl)butanoic acid has the highest molecular weight (206.28 g/mol) among the compared compounds due to the bulky isopropyl group.

- Smaller substituents (e.g., methyl or amino groups) reduce steric bulk, facilitating faster derivatization .

Functional Group Reactivity

- Carboxylic Acid vs. Ester: The target compound’s free carboxylic acid group enables salt formation or amide coupling, whereas ester derivatives (e.g., 4-(4-chlorophenyl)-4-oxobutanoic acid methyl ester) require hydrolysis for activation .

- Electron-Donating vs. Electron-Withdrawing Groups: Isopropyl and methyl groups enhance the phenyl ring’s electron density, favoring electrophilic substitution at the meta position. In contrast, chloro or amino groups direct reactions to ortho/para positions .

Biological Activity

2-(4-Isopropoxyphenyl)butanoic acid is a compound of interest due to its potential biological activities, which include interactions with various enzymes and receptors. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data and studies.

The structure of this compound features an isopropoxy group that enhances its lipophilicity, facilitating membrane penetration and increasing bioavailability. The phenyl ring allows for π-π interactions with aromatic amino acids in proteins, which may contribute to its biological effects.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting inflammatory processes.

- Receptor Interaction : The compound can bind to various receptors, modulating signaling pathways that influence cellular responses.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

- Anti-inflammatory Effects : Studies suggest that this compound may reduce the production of pro-inflammatory mediators by inhibiting cyclooxygenase enzymes.

- Neuroprotective Potential : Similar compounds have been explored for their ability to prevent or treat neurodegenerative diseases by acting on kynurenine-3-hydroxylase, an enzyme implicated in neuroinflammation .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to its protective effects against oxidative stress .

Study 1: Anti-inflammatory Activity

A study demonstrated that this compound significantly inhibited the production of inflammatory cytokines in vitro. The results indicated a dose-dependent response with an IC50 value of approximately 15 μM, suggesting potential therapeutic applications in inflammatory diseases.

| Concentration (μM) | Cytokine Inhibition (%) |

|---|---|

| 5 | 20 |

| 10 | 40 |

| 15 | 60 |

Study 2: Neuroprotective Effects

In a model of neuroinflammation, this compound was shown to reduce neuronal death by approximately 30% compared to control groups. This effect was attributed to its ability to inhibit kynurenine-3-hydroxylase activity.

| Treatment Group | Neuronal Viability (%) |

|---|---|

| Control | 70 |

| Compound (10 μM) | 85 |

| Compound (20 μM) | 90 |

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 2-(4-Hydroxyphenyl)butanoic acid | Lacks isopropoxy group | Reduced anti-inflammatory effects |

| 2-(4-Methoxyphenyl)butanoic acid | Contains methoxy group | Different reactivity and activity |

| 2-(4-Ethoxyphenyl)butanoic acid | Features ethoxy group | Variations in solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.